2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Physicochemical Properties Drug-Likeness Lead Optimization

The compound 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034283-43-5) is a heterocyclic small molecule featuring a pyrazine core substituted with a methoxy group and a pyrrolidinyloxy linker bearing a 1,2-oxazole-5-carbonyl moiety. It belongs to a class of compounds where an isoxazole (1,2-oxazole) ring is connected via a carbonyl-pyrrolidine linker to a methoxypyrazine, a scaffold associated with kinase inhibition.

Molecular Formula C13H14N4O4
Molecular Weight 290.279
CAS No. 2034283-43-5
Cat. No. B2945135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
CAS2034283-43-5
Molecular FormulaC13H14N4O4
Molecular Weight290.279
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=NO3
InChIInChI=1S/C13H14N4O4/c1-19-11-12(15-6-5-14-11)20-9-3-7-17(8-9)13(18)10-2-4-16-21-10/h2,4-6,9H,3,7-8H2,1H3
InChIKeyHQECYESLBJBCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034283-43-5): Core Scaffold and Procurement Baseline


The compound 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034283-43-5) is a heterocyclic small molecule featuring a pyrazine core substituted with a methoxy group and a pyrrolidinyloxy linker bearing a 1,2-oxazole-5-carbonyl moiety [1]. It belongs to a class of compounds where an isoxazole (1,2-oxazole) ring is connected via a carbonyl-pyrrolidine linker to a methoxypyrazine, a scaffold associated with kinase inhibition [2]. The compound is commercially available as a screening or building block compound from suppliers such as Life Chemicals and Mcule .

Why In-Class Substitution of 2-Methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Is Not Viable Without Comparative Evidence


Although several analogs with a pyrazine-pyrrolidine-carbonyl core exist, their biological and physicochemical properties are highly sensitive to small structural modifications. For instance, shifting the methoxy group from the 2- to the 6-position on the pyrazine ring creates a regioisomer with potentially different target engagement, while changing the carbonyl substituent from isoxazole to pyrazine, methylpiperazine, or phenyloxane drastically alters lipophilicity and antiproliferative activity in cellular assays . The isoxazole-5-carbonyl group is specifically implicated in CK1 kinase inhibition via a chiral pyrrolidine scaffold, a pharmacophore that may not be preserved with other carbonyl substituents [1]. Therefore, substituting this compound with a close analog without direct comparative data risks losing the desired selectivity or potency profile.

Quantitative Differentiation Evidence for 2-Methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034283-43-5) vs. Analogs


Physicochemical Profile: XLogP3, TPSA, and HBD/HBA vs. Drug-Likeness Benchmarks

The target compound has a computed XLogP3 of 0.5, a topological polar surface area (TPSA) of 90.6 Ų, zero hydrogen bond donors, and seven hydrogen bond acceptors (HBA) [1]. This profile falls within favorable ranges for oral bioavailability (Rule of Five: XLogP3 ≤ 5, TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10), indicating a balanced hydrophilicity-lipophilicity profile that supports both solubility and membrane permeability. In contrast, the 4-phenyloxane-4-carbonyl analog (CAS not provided) has a substantially higher logP of 5.58 and a lower TPSA of 28.24 Ų , which violates Lipinski's Rule of Five due to excessive lipophilicity and may lead to poor aqueous solubility and higher off-target binding risk.

Physicochemical Properties Drug-Likeness Lead Optimization

Regioisomeric Differentiation: 2-Methoxy vs. 6-Methoxy Pyrazine Substitution

The target compound bears the methoxy group at the 2-position of the pyrazine ring, whereas the direct regioisomer 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has the methoxy at the 6-position . This positional shift alters the electronic distribution and hydrogen-bonding capacity of the pyrazine ring, which can critically affect binding to kinase ATP pockets that rely on precise hydrogen bond interactions with the pyrazine N1 and N4 atoms. While direct comparative IC50 data for this pair is not publicly available, a related study on isoxazole-based pyrrolidine inhibitors demonstrated that subtle changes in heterocycle substitution patterns led to IC50 shifts >10-fold against CK1δ [1].

Structural Isomerism Target Engagement SAR

Carbonyl Substituent-Dependent Antiproliferative Activity: Isoxazole vs. 4-Methylpiperazine and 4-Phenyloxane Analogs

The target compound features an isoxazole-5-carbonyl substituent on the pyrrolidine ring. Analogs with different carbonyl substituents have shown varying degrees of antiproliferative activity. Specifically, the 4-methylpiperazine-1-carbonyl analog demonstrated moderate antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against unspecified cancer cell lines . The 4-phenyloxane-4-carbonyl analog exhibited an IC50 of 8.90 µM against HCT116 colorectal cancer cells . While the exact IC50 of the target compound has not been publicly disclosed in peer-reviewed literature, the isoxazole-5-carbonyl group is a privileged scaffold in kinase inhibitor design, with structurally related isoxazole-pyrrolidine compounds showing low-micromolar to nanomolar inhibition of CK1 kinases [1], implying a superior potential potency ceiling compared to the 4-methylpiperazine analog (IC50 ~19.9–75.3 µM).

Antiproliferative Activity Cancer Cell Lines Structure-Activity Relationship (SAR)

Isoxazole-Pyrrolidine Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The combination of an isoxazole ring and a pyrrolidine scaffold has been validated as a productive pharmacophore for casein kinase 1 (CK1) inhibition. In a 2019 study, Luxenburger et al. designed and synthesized a series of 3,4-diaryl-isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds, achieving potent and selective CK1 inhibition with IC50 values in the nanomolar to low-micromolar range [1]. For instance, compound 31b in that series exhibited a crystal structure-confirmed binding mode to CK1δ (PDB 6f26) [2]. The target compound (CAS 2034283-43-5) shares the isoxazole-pyrrolidine core motif, differing primarily in the attachment of a methoxypyrazine instead of a diaryl substitution pattern, which may offer a differentiated selectivity profile against the CK1 isoform family or related kinases. In contrast, analogs with pyrazine-2-carbonyl or 4-methylpiperazine-1-carbonyl substituents lack the isoxazole ring, which is critical for the binding interactions with the CK1 hinge region [1].

Kinase Inhibition CK1 Isoxazole Pyrrolidine

Synthetic Tractability and Procurement Availability vs. Custom Synthesis Requirements

The target compound (CAS 2034283-43-5) is commercially stocked by multiple vendors, including Life Chemicals (catalog F6488-1153, 5 µmol at $94.5 USD) and Mcule (MCULE-3944806867-0, 97% purity, 1 mg at $3 USD, 14 working days delivery) [1]. In contrast, the 6-methoxy regioisomer (2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine) and the pyrazine-2-carbonyl analog (CAS 2034577-87-0) are not widely stocked and typically require custom synthesis. The target compound's ready commercial availability supports rapid procurement for high-throughput screening campaigns, whereas the synthesis of custom analogs can involve multi-week lead times and higher upfront costs.

Commercial Availability Synthetic Accessibility Procurement

Recommended Application Scenarios for 2-Methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery Targeting CK1 Isoforms

The isoxazole-pyrrolidine scaffold of the target compound is validated in the literature as a productive pharmacophore for CK1 kinase inhibition, with co-crystal structures (PDB 6f26) confirming binding to the CK1δ ATP pocket [1]. This compound is thus best applied as a starting scaffold for medicinal chemistry optimization toward selective CK1 inhibitors, particularly given its favorable XLogP3 (0.5) and TPSA (90.6 Ų) that support lead-like properties [2]. The 2-methoxy substitution on the pyrazine may offer a distinct selectivity vector compared to the diaryl-substituted isoxazole-pyrrolidine inhibitors previously reported.

High-Throughput Screening Campaigns Requiring Rapid Procurement of Structurally Differentiated Pyrazine-Isoxazole Compounds

The compound's immediate commercial availability from multiple vendors (Life Chemicals F6488-1153, Mcule MCULE-3944806867-0) [3] makes it suitable for high-throughput screening campaigns with short timelines. Its structural differentiation from generic pyrazine or isoxazole screening library members—owing to the specific 2-methoxy-3-pyrrolidinyloxy substitution pattern—reduces the risk of screening redundant chemotypes.

SAR Studies Exploring Methoxy Position Effects on Pyrazine-Containing Kinase Inhibitors

The target compound serves as the 2-methoxy regioisomer within a matched molecular pair with the 6-methoxy analog. Comparative testing of these two regioisomers can quantify the impact of methoxy position on target binding and cellular activity, a key SAR question that cannot be answered by testing either regioisomer alone . The significant difference in computed properties (TPSA 90.6 Ų for the 2-methoxy form) further suggests differential permeability and solubility that can be probed experimentally.

Fragment-Based or Scaffold-Hopping Approaches Targeting the Isoxazole-Carbonyl-Pyrrolidine Hinge-Binding Motif

The isoxazole-5-carbonyl-pyrrolidine moiety is a known hinge-binding motif in kinase inhibitors [1]. The target compound incorporates this motif with a methoxypyrazine extension, providing a modular scaffold that can be elaborated via the pyrazine ring to explore additional interactions with the kinase solvent-exposed region or selectivity pockets. This makes it a valuable core for fragment-growing or scaffold-hopping strategies, where the isoxazole-pyrrolidine hinge binder is preserved while varying the pyrazine substituents to fine-tune selectivity and potency.

Quote Request

Request a Quote for 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.